Cyanamide,(3-aminophenyl)methyl-
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Overview
Description
Cyanamide,(3-aminophenyl)methyl- is an organic compound characterized by the presence of a cyanamide group attached to a 3-aminophenyl moiety. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity. Cyanamides have a rich chemical history and are known for their diverse applications in synthetic chemistry, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyanamide,(3-aminophenyl)methyl- typically involves the aminoalkylation of aryl thiourea. This process is base-mediated and involves the use of halides. The reaction is convenient, eco-friendly, and yields high amounts of the desired product . Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .
Industrial Production Methods
Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyanamide,(3-aminophenyl)methyl- undergoes various types of chemical reactions, including:
Oxidation: Cyanamides can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and various substituted cyanamides .
Scientific Research Applications
Cyanamide,(3-aminophenyl)methyl- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of heterocycles and as a reagent in cycloaddition reactions.
Biology: Exhibits interesting biological activities and is used in the study of enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide,(3-aminophenyl)methyl- involves its ability to act as both a nucleophile and an electrophile due to its NCN connectivity. This duality allows it to participate in a wide range of chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide,(3-aminophenyl)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
(3-aminophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H9N3/c1-11(6-9)8-4-2-3-7(10)5-8/h2-5H,10H2,1H3 |
InChI Key |
ZVAYQOGJOFBGSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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